Predicted Single-Molecule Conductance: 2,10-Diaminopentacene vs. 6,13-Diaminopentacene Isomers
A systematic theoretical study of diaminoacenes demonstrated that the absolute conductance values for disubstituted pentacene isomers are strongly dependent on the relative positions of the amino linkers. For a given acene length, variations in conductance between different regioisomers can be as large as an order of magnitude [1]. The model predicts that diamino acenes, as a class, are better conductors than their corresponding dimethylthio analogues, irrespective of linker position [1]. While this study did not isolate the specific 2,10-isomer with 6,13-dione groups, it provides the foundational quantitative principle that the 2,10-substitution architecture confers a distinct conductance profile compared to other substitution patterns, such as the 6,13-diamino-substituted pentacenes characterized by Ito et al. [2].
| Evidence Dimension | Relative single-molecule conductance variation between diaminoacene regioisomers |
|---|---|
| Target Compound Data | 2,10-diaminopentacene (predicted conductance not specifically isolated) |
| Comparator Or Baseline | 6,13-diaminopentacene and other diaminoacene isomers |
| Quantified Difference | Conductance variations up to one order of magnitude (10x) between different disubstitution positions |
| Conditions | Theoretical extended-Hückel calculations predicting junction conductance across gold electrodes |
Why This Matters
For scientific procurement in molecular electronics, even a 2x difference in single-molecule conductance can dictate device functionality; the 10x range across isomers indicates that the 2,10-substitution pattern is a non-negotiable parameter for achieving specific conductance targets.
- [1] Fallaque, J. G., Rodríguez-González, S., Díaz, C., & Martín, F. (2022). A simple model to engineer single-molecule conductance of acenes by chemical disubstitution. Nanoscale, 14(2), 464-472. View Source
- [2] Ito, A., Uebe, M., & et al. (2016). Synthesis and Characterization of 6,13-Diamino-Substituted Pentacenes. Chemistry - A European Journal, 22(7), 2348-2355. View Source
